4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17561213
InChI: InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9)
SMILES:
Molecular Formula: C5H7N3O3S
Molecular Weight: 189.20 g/mol

4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide

CAS No.:

Cat. No.: VC17561213

Molecular Formula: C5H7N3O3S

Molecular Weight: 189.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide -

Specification

Molecular Formula C5H7N3O3S
Molecular Weight 189.20 g/mol
IUPAC Name 4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide
Standard InChI InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9)
Standard InChI Key AKXAXOWLSWGIQI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=N1)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is C₅H₆N₄O₃S, with a molecular weight of 202.19 g/mol. Its IUPAC name, 4-methyl-2-sulfamoyl-1,6-dihydropyrimidin-6-one, reflects the positions of key functional groups. The planar pyrimidine ring system facilitates π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding capacity.

Key Structural Features

  • Pyrimidine Core: The six-membered aromatic ring contains two nitrogen atoms at the 1- and 3-positions, contributing to electron-deficient characteristics .

  • Sulfonamide Group: The -SO₂NH₂ moiety at the 2-position introduces polarity and hydrogen-bonding potential, critical for target binding .

  • Methyl Substituent: The 4-methyl group enhances lipophilicity, influencing membrane permeability .

  • Ketone Functionality: The 6-oxo group participates in tautomerism, existing predominantly in the keto form under physiological conditions .

Computed Physicochemical Properties

PropertyValueRelevance
XLogP30.2Moderate lipophilicity
Hydrogen Bond Donors3High solubility in polar solvents
Hydrogen Bond Acceptors6Strong interaction with biological targets
Rotatable Bonds2Conformational flexibility

These properties suggest favorable drug-likeness, aligning with Lipinski’s Rule of Five criteria.

Synthetic Methodologies

The synthesis of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide can be inferred from analogous pyrimidine derivatives. Two primary routes are described below:

Cyclocondensation Approach

This method involves the reaction of thiourea with β-keto esters or nitriles. For example:

  • Formation of Pyrimidinone Intermediate:
    Ethyl acetoacetate reacts with thiourea in ethanol under basic conditions (K₂CO₃) to yield 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol .

  • Sulfonylation:
    The thiol intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or sulfamoyl chloride (H₂NSO₂Cl) in dimethylformamide (DMF) at 0–5°C .

Reaction Scheme:

Thiourea + Ethyl acetoacetateK2CO3,EtOH4-Methyl-6-oxo-1,6-dihydropyrimidine-2-thiolH2NSO2ClTarget Compound\text{Thiourea + Ethyl acetoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{4-Methyl-6-oxo-1,6-dihydropyrimidine-2-thiol} \xrightarrow{\text{H}_2\text{NSO}_2\text{Cl}} \text{Target Compound}

Direct Functionalization

An alternative route employs preformed pyrimidinones:

  • Chlorosulfonation:
    4-Methyl-6-oxo-1,6-dihydropyrimidine is treated with ClSO₃H to introduce the sulfonyl chloride group.

  • Amination:
    Reaction with aqueous ammonia yields the sulfonamide derivative.

Yield Optimization:

  • Solvent: DMF or acetonitrile improves reaction homogeneity .

  • Temperature: Reactions performed at 0–25°C minimize side products .

Biological Activities and Mechanisms

While direct studies on 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide are scarce, structural analogs exhibit notable bioactivity:

Antifungal Activity

Pyrimidine sulfonamides inhibit Candida albicans by targeting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . In a QSAR study of 41 analogs, descriptors such as CHI_3_C (molecular branching) and Jurs_DPSA_1 (polar surface area) correlated with antifungal potency (rpred2=0.82r^2_{\text{pred}} = 0.82) .

Anticancer Applications

Pyrimidine sulfonamides induce apoptosis in cancer cells by inhibiting thymidylate synthase (TS). A 2023 study reported IC₅₀ values of 12–45 µM against MCF-7 breast cancer cells .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Sulfonamide Position: 2-Substituted derivatives exhibit higher target affinity than 5-substituted analogs .

  • Methyl Group: The 4-methyl group enhances membrane permeability by increasing logP .

  • Tautomerism: The 6-oxo group stabilizes the enol form, facilitating hydrogen bonding with enzymatic active sites.

QSAR Model Insights:

Activity=0.34(±0.02)×CHI_3_C+0.28(±0.01)×Molecular_SurfaceArea1.12(±0.05)\text{Activity} = 0.34(\pm0.02) \times \text{CHI\_3\_C} + 0.28(\pm0.01) \times \text{Molecular\_SurfaceArea} - 1.12(\pm0.05)

This model highlights the importance of molecular topology and surface area in antifungal activity .

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.

  • Anticancer Therapeutics: Hybrid derivatives combining pyrimidine sulfonamides with kinase inhibitors are under investigation .

Agricultural Chemistry

Pyrimidine sulfonamides show promise as fungicides for crop protection. Field trials with analogs reduced Fusarium infections in wheat by 78%.

Computational Design

Machine learning models trained on QSAR datasets could accelerate the discovery of derivatives with enhanced selectivity.

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